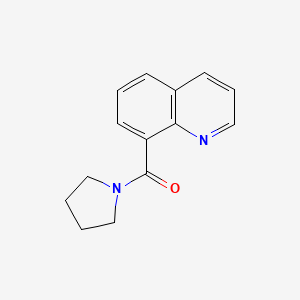![molecular formula C16H24N2O3 B7483078 5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483078.png)
5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid
Übersicht
Beschreibung
5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
P2Y12 Antagonists for Inhibition of Platelet Aggregation : This compound has been identified in the development of piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists, showing effectiveness in inhibiting platelet aggregation. These compounds demonstrate good human platelet-rich plasma potency, selectivity, in vivo efficacy, and oral bioavailability, making them promising for further preclinical evaluations (Parlow et al., 2010).
Central Nervous System Agents : Research has identified this compound in the structure-activity relationship studies of central nervous system agents. It serves as a putative 5-HT1A receptor antagonist, displaying both presynaptic and postsynaptic antagonist properties. This is crucial for understanding its potential therapeutic applications in CNS disorders (Mokrosz et al., 1994).
AM-Toxins Constituent Amino Acids : This compound has been studied for its role as a constituent amino acid in AM-toxins. It is part of a group of amino acids that are essential components in the toxicity mechanism of AM-toxins, which are significant in plant pathology and toxin research (Shimohigashi et al., 1976).
Serotonin Antagonist Analogs : Research has been conducted on analogs of this compound, focusing on their role as serotonin antagonists. This includes studies on their affinity and selectivity for 5-HT1A receptors versus alpha 1-adrenergic receptors, providing insights into the development of new therapeutic agents for conditions associated with serotonin dysregulation (Raghupathi et al., 1991).
Anti-Bone Cancer Activity : There has been research into the use of this compound in anti-bone cancer activity, including synthesis, crystal structure, and molecular docking investigations. This highlights its potential in the development of novel treatments for bone cancer (Lv et al., 2019).
Cytotoxic/Anticancer and CA Inhibitory Effects : This compound has been synthesized as part of new Mannich bases and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The results suggest potential in designing new drugs for cancer therapy (Gul et al., 2019).
Eigenschaften
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16(19)20/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGTYDQQCYHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B7483034.png)
![(2R)-2-[(5-bromopyridine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7483038.png)
![5-Bromo-2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde](/img/structure/B7483048.png)
![5-(4-fluorophenyl)-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7483054.png)
![5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483064.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483071.png)
![4-[(Pyridin-2-ylamino)methyl]benzenesulfonamide](/img/structure/B7483087.png)
![(2R)-2-[(4-acetylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7483092.png)
![N-[(2,4-dimethylphenyl)methyl]-3-piperidin-1-ylpropan-1-amine](/img/structure/B7483100.png)

![3-[(2,5-difluorophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7483114.png)
